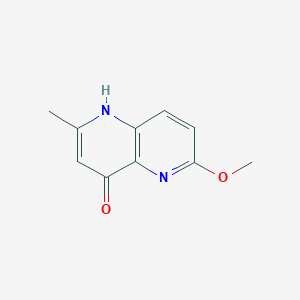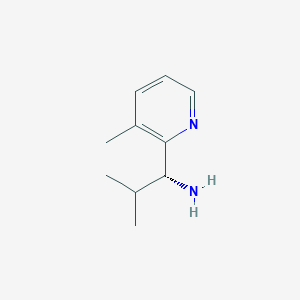
(2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is a chemical compound that features an amino group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Final Assembly: The final step involves the coupling of the benzodioxin ring with the amino alcohol moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or the benzodioxin ring to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or dihydro derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and interactions.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the benzodioxin ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
- (2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-8-yl)ethanol
- (2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol
Uniqueness
(2s)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is unique due to the specific positioning of the amino group and the benzodioxin ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m1/s1 |
InChI Key |
ZNJZGKGERMMBKM-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H](CO)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


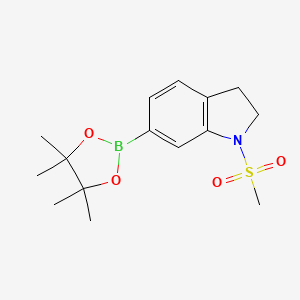

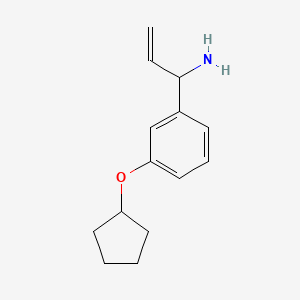
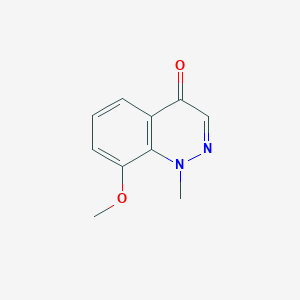




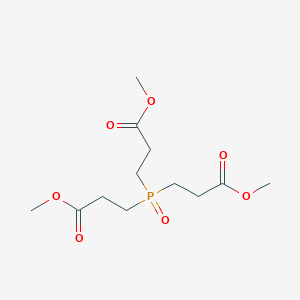
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)

